2-Bromo-5-iodo-4-nitro-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-5-nitro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJLQGWGWJXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459612 | |

| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862895-48-5 | |

| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-5-iodo-4-nitro-1H-imidazole chemical properties"

An In-depth Technical Guide to 2-Bromo-5-iodo-4-nitro-1H-imidazole

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a nitro group and two different halogen atoms on an imidazole core, makes it a uniquely reactive and versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of nitroimidazole-based therapeutics. For researchers and drug development professionals, understanding the nuances of this molecule is critical for leveraging its potential in creating novel chemical entities.

Molecular Structure and Physicochemical Properties

The strategic placement of electron-withdrawing and sterically distinct substituents on the imidazole ring governs the molecule's physical and chemical behavior. The nitro group at the C4 position significantly lowers the pKa of the imidazole N-H proton and activates the ring for specific chemical transformations.

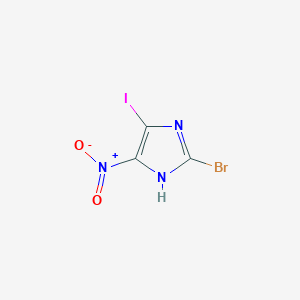

Caption: 2D Structure of this compound.

The key physicochemical properties of this compound are summarized below. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 862895-48-5 | [1][2][3][4] |

| Molecular Formula | C₃HBrIN₃O₂ | [1][2][4] |

| Molecular Weight | 317.87 g/mol | [1][3][4] |

| MDL Number | MFCD10687146 | [1][3] |

| Physical Form | Solid | [5] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][5] |

Synthesis and Strategic Considerations

This compound is not typically the final target molecule but rather a crucial intermediate. Its synthesis is a key step in a multi-stage process aimed at producing other valuable building blocks, such as 2-bromo-4-nitro-1H-imidazole. A notable large-scale synthesis strategy involves the initial dibromination of the relatively inexpensive 4-nitroimidazole, followed by a selective halogen exchange.[6][7][8]

The causality behind this approach is rooted in controlling regioselectivity. Direct monobromination of 4-nitroimidazole can be difficult to control, leading to mixtures. The dibromination-dehalogenation sequence provides a more robust and scalable route.

Caption: Synthetic pathway from 4-nitroimidazole to 2-bromo-4-nitro-1H-imidazole via the target intermediate.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the strategy of nucleophilic substitution on the dibrominated precursor.[6]

-

Dissolution: Dissolve 2,5-Dibromo-4-nitro-1H-imidazole (1.0 equiv) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF), under an inert atmosphere (e.g., N₂).

-

Nucleophile Addition: Add sodium iodide (NaI) (2.1 equiv) to the suspension. The use of an excess of the iodide source drives the equilibrium towards the product.

-

Heating: Heat the reaction mixture with stirring. A temperature of around 120°C is often employed to facilitate the substitution reaction.[9]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove DMF and excess inorganic salts. The crude product can then be isolated by filtration and purified, typically by recrystallization, to yield this compound.

The subsequent reductive deiodination to form 2-bromo-4-nitroimidazole is often performed in situ or as a separate step using a reducing agent like sodium sulfite in acetic acid.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups.

-

Electron-Deficient Ring: The potent electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic attack. Conversely, it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) .[10] The carbon atoms bonded to the halogens are highly electrophilic and susceptible to attack by nucleophiles.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[11][12] However, the stability of the leaving group is also crucial. Both bromide and iodide are excellent leaving groups. Generally, the C-I bond is weaker than the C-Br bond, making iodide the more labile leaving group. The substitution of bromine at the C5 position with iodine in the synthesis highlights the feasibility of SNAr at this position.[6] The relative reactivity of the C2-Br versus the C5-I bond towards various nucleophiles is a key consideration for subsequent synthetic transformations. Studies on related halonitroimidazoles show that hard nucleophiles may preferentially attack the C2 position, while softer nucleophiles can favor the C4/C5 position.[13][14]

Caption: Potential sites for Nucleophilic Aromatic Substitution (SNAr) on the imidazole core.

Applications in Drug Development: A Radiosensitizer Precursor

While primarily an intermediate, the structural motifs within this compound are highly relevant to drug development, particularly in oncology. Nitroimidazoles are a well-established class of hypoxic cell radiosensitizers.[15][16][17]

Mechanism of Action: Tumor hypoxia (low oxygen levels) is a major cause of resistance to radiotherapy.[18] Nitroimidazoles possess high electron affinity, allowing them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage in hypoxic cells, thereby increasing their sensitivity to treatment.[15][16]

The introduction of heavy atoms like iodine into the nitroimidazole structure is a strategy to further enhance this effect.[18] This dual-threat approach operates on two principles:

-

Enhanced Radiosensitization: The high atomic number of iodine increases the probability of photoelectric absorption of X-rays, leading to localized energy deposition and the generation of additional radical species that damage cellular components.

-

Cytotoxicity: Iodinated nitroimidazoles have been shown to exhibit increased cytotoxicity compared to their non-iodinated counterparts.[18]

This compound, therefore, represents a scaffold that combines the established radiosensitizing properties of the nitroimidazole core with the damage-amplifying potential of a heavy halogen. It serves as a precursor for developing next-generation radiosensitizers.[17][19]

Caption: Simplified mechanism of nitroimidazole-mediated radiosensitization in hypoxic cells.

Analytical Characterization

Full characterization is essential to confirm the identity and purity of this compound. While specific spectral data must be acquired experimentally, the expected features can be predicted based on the structure.[20][21][22]

| Technique | Expected Observations |

| ¹H NMR | A single, broad signal in the downfield region corresponding to the N-H proton. The exact chemical shift would be sensitive to the solvent and concentration. |

| ¹³C NMR | Three distinct signals for the carbon atoms of the imidazole ring. The carbons attached to the halogens (C2, C5) and the nitro group (C4) would be significantly deshielded. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹.- N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.- C=N/C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M+): A complex isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and stable iodine (¹²⁷I). This results in characteristic M+ and M+2 peaks. |

Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for verification.[1][3]

Safety and Handling

As with any specialized laboratory chemical, proper safety precautions are mandatory. The available Safety Data Sheet (SDS) information is limited, indicating that the toxicological properties have not been fully investigated.[2]

| Safety Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid dust inhalation. | [2][23][24] |

| First Aid (General) | Consult a physician. Show the SDS to the doctor in attendance. | [2] |

| - Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [2][23] |

| - Skin Contact | Wash off with soap and plenty of water. | [2][23] |

| - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. | [2][23] |

| - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [2] |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |

Conclusion

This compound is more than a mere catalog chemical; it is a sophisticated intermediate designed for purpose-driven synthesis. Its properties are a direct result of its highly functionalized structure, which imparts a unique reactivity profile, particularly for nucleophilic substitution. For drug development scientists, this compound serves as a critical precursor in the synthesis of advanced nitroimidazole drugs and as a scaffold for designing next-generation radiosensitizers that exploit the synergistic effects of electron-affinic sensitization and heavy-atom-induced radiation damage. A thorough understanding of its synthesis, reactivity, and handling is paramount for unlocking its full potential in the laboratory and beyond.

References

-

Pedada, S.R., Satam, V.S., Tambade, P.J., Kandadai, S.A., Hindupur, R.M., & Pati, H.N. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1149-1155. [Link]

-

Herskind, C., et al. (2002). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. [Link]

-

Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1083), 20170915. [Link]

-

Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed Central. [Link]

-

Semantic Scholar. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

ResearchGate. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

Duan, J., et al. (2018). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry, 61(1), 257-270. [Link]

-

Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397-417. [Link]

-

DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

ResearchGate. (2010). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]

-

Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. [Link]

-

PubChem. (n.d.). 2-Bromo-4-nitroimidazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-nitro-1H-imidazole: Comprehensive Overview and Applications. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE. [Link]

- Google Patents. (2010).

-

ResearchGate. (n.d.). General picture of nucleophilic substitution in halonitroarenes. [Link]

-

Quinoline. (n.d.). 1H-Imidazole, 2,5-dibromo-4-nitro-. [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

ResearchGate. (n.d.). Molecular structure of 2-bromo-5-iodo-4-nitroimidazole (BrINim). [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

-

NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

Sources

- 1. 862895-48-5|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 862895-48-5 | this compound - Moldb [moldb.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Dibromo-4-nitro-1H-imidazole | 6154-30-9 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Semantic Scholar [semanticscholar.org]

- 8. gov.uk [gov.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gacariyalur.ac.in [gacariyalur.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 20. 2-Bromo-1H-imidazole(16681-56-4) 1H NMR spectrum [chemicalbook.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. fishersci.com [fishersci.com]

- 24. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Properties of 2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS 862895-48-5) and the Broader Nitroimidazole Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical and biological properties of the compound identified by CAS number 862895-48-5, 2-bromo-5-iodo-4-nitro-1H-imidazole. A comprehensive search of the scientific literature reveals a significant data gap for this specific molecule. Consequently, this guide provides a foundational understanding by extrapolating from the well-established knowledge of the broader class of nitroimidazole compounds. The ensuing sections will delve into the general synthesis, mechanism of action, potential therapeutic applications, pharmacokinetics, and pharmacodynamics characteristic of nitroimidazoles, offering a robust framework for researchers and drug development professionals. All discussions pertaining to the nitroimidazole class are supported by authoritative sources to ensure scientific integrity.

Introduction to this compound

This compound is a halogenated nitroimidazole derivative.[1][2] Basic chemical property data has been compiled for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 862895-48-5 | [2] |

| Molecular Formula | C₃HBrIN₃O₂ | [2] |

| Molecular Weight | 317.87 g/mol | [2] |

| Appearance | Not specified (likely a solid) | |

| Synonyms | This compound | [1] |

Despite its commercial availability for research purposes, there is a notable absence of published studies detailing its synthesis, biological activity, or therapeutic potential. To provide a valuable technical resource, the remainder of this guide will focus on the properties of the nitroimidazole class of compounds, to which this compound belongs.

The Nitroimidazole Class: A General Overview

Nitroimidazoles are a significant class of synthetic antibiotics and antiprotozoal agents.[3][] Their discovery and development, starting with metronidazole, have revolutionized the treatment of anaerobic bacterial and parasitic infections. The core structure consists of an imidazole ring substituted with at least one nitro group.[5] The position of the nitro group (e.g., 2-, 4-, or 5-nitro) is a key determinant of the compound's biological activity.[][5]

Synthesis of Nitroimidazole Derivatives

While a specific synthesis for this compound is not documented, a general understanding can be derived from the synthesis of related compounds. The synthesis of nitroimidazoles often starts with the imidazole ring, which then undergoes a series of reactions to introduce the desired substituents.

For instance, the synthesis of 2-bromo-4-nitro-1H-imidazole, a key building block for other nitroimidazole drugs, has been described.[6][7][8][9] An efficient, scalable method involves a two-step process starting from 4-nitroimidazole.[6][7][8] This process includes:

-

Dibromination: 4-nitroimidazole is treated with a brominating agent to yield a dibrominated intermediate.[6][7][8]

-

Selective Debromination: The dibrominated intermediate undergoes selective debromination to produce 2-bromo-4-nitro-1H-imidazole.[6][7][8]

Mechanism of Action: The Power of the Nitro Group

The biological activity of nitroimidazoles is intrinsically linked to the presence of the nitro group.[14] These compounds are prodrugs that require reductive activation within the target organism.[14]

Figure 1: Generalized mechanism of action for nitroimidazole antibiotics.

This activation process is highly specific to anaerobic or microaerophilic environments, as the low redox potential in these organisms facilitates the reduction of the nitro group by enzymes such as pyruvate-ferredoxin oxidoreductase.[] The reduction process generates short-lived, highly reactive cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[14] These reactive species can then interact with and damage critical cellular components, most notably DNA, leading to strand breakage and ultimately cell death.[][14] This targeted activation mechanism is a key reason for their selective toxicity against anaerobic organisms.

Potential Therapeutic Applications

Given its structure, this compound would be expected to exhibit antimicrobial properties similar to other nitroimidazoles. The primary therapeutic applications for this class of compounds include:

-

Antiprotozoal: Treatment of infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[][15]

-

Antibacterial: Effective against a wide range of anaerobic bacteria, including Bacteroides, Fusobacterium, and Clostridium species.[3][] This makes them crucial in treating intra-abdominal infections, gynecological infections, and pseudomembranous colitis.[14][16]

-

Antitubercular: More recent research has explored the potential of nitroimidazoles as antitubercular agents, with some compounds showing activity against Mycobacterium tuberculosis.[8]

-

Radiosensitizers: Certain nitroimidazoles have been investigated for their ability to sensitize hypoxic tumor cells to radiation therapy.

Pharmacokinetics of Nitroimidazoles: A General Profile

The pharmacokinetic properties of nitroimidazoles can vary between different derivatives, but a general profile can be described.[17][18][19]

Table 2: General Pharmacokinetic Parameters of Common Nitroimidazoles

| Parameter | Metronidazole | Tinidazole | Ornidazole | Source |

| Oral Bioavailability | >90% | ~90% | High | [19][20] |

| Serum Half-life (hours) | 6-10 | 9-14 | 14-15 | [17][20] |

| Plasma Protein Binding | <20% | Low | <20% | [17][19] |

| Metabolism | Extensive (hepatic) | Less extensive | Extensive | [17][19] |

| Excretion | Primarily renal | Renal | Renal and fecal | [19] |

Nitroimidazoles are generally well-absorbed after oral administration and distribute widely throughout the body, including into the cerebrospinal fluid.[17][19] Metabolism primarily occurs in the liver, and the metabolites, some of which may also possess biological activity, are excreted in the urine and feces.[19]

Figure 2: A simplified workflow of the general pharmacokinetics of orally administered nitroimidazoles.

Pharmacodynamics of Nitroimidazoles

The pharmacodynamics of nitroimidazoles are characterized by concentration-dependent bactericidal activity and a significant post-antibiotic effect (PAE).[19] The PAE refers to the persistent suppression of bacterial growth even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[19] This, combined with their long half-lives, supports less frequent dosing regimens for some nitroimidazole derivatives.[19]

Analytical Methods for Nitroimidazoles

The detection and quantification of nitroimidazoles in biological and environmental samples are crucial for both clinical monitoring and regulatory purposes.[21][22] A variety of analytical methods have been developed for this purpose.

Experimental Protocol: A General Approach for HPLC-MS/MS Analysis of Nitroimidazoles

This protocol provides a generalized workflow for the analysis of nitroimidazoles in a biological matrix, such as plasma or tissue.

-

Sample Preparation:

-

Homogenize the biological sample.

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the nitroimidazole analytes from the matrix.[23] This step is critical for removing interfering substances.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

-

-

Chromatographic Separation:

-

Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[24][25]

-

Employ a suitable column, such as a C18 reversed-phase column.

-

Use a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[24] A gradient elution may be necessary to separate multiple analytes.

-

-

Detection and Quantification:

-

Couple the HPLC/UHPLC system to a tandem mass spectrometer (MS/MS).[23][25]

-

Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the specific analytes.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each nitroimidazole.

-

Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with known concentrations of analytical standards.

-

Safety and Toxicology

While generally well-tolerated, nitroimidazoles are associated with some adverse effects. Common side effects include gastrointestinal disturbances (nausea, metallic taste), headache, and dizziness.[17][18] More serious, but less common, adverse effects can include peripheral neuropathy and central nervous system effects such as seizures.[3][17] A notable interaction is a disulfiram-like reaction with alcohol, leading to flushing, nausea, and vomiting.[][14][18] Concerns have also been raised about the potential mutagenic and carcinogenic properties of some nitroimidazoles, which has led to restrictions on their use in food-producing animals.[21][22]

Conclusion and Future Directions

This compound (CAS 862895-48-5) is a chemical entity for which specific biological data is currently lacking in the public domain. However, by understanding its classification as a nitroimidazole, we can infer a likely mechanism of action and a spectrum of potential antimicrobial activities. This guide has provided a comprehensive overview of the synthesis, mechanism of action, therapeutic uses, pharmacokinetics, and pharmacodynamics of the nitroimidazole class, offering a solid foundation for any future research into this specific compound.

Future research should focus on the following areas for this compound:

-

Development of a robust and scalable synthesis protocol.

-

In vitro screening to determine its spectrum of activity against a panel of anaerobic bacteria and protozoa.

-

Cytotoxicity and mutagenicity assays to assess its preliminary safety profile.

-

Structure-activity relationship (SAR) studies to understand the contribution of the bromo and iodo substituents to its biological activity.

Such studies are essential to bridge the current knowledge gap and determine if this compound holds any promise as a novel therapeutic agent.

References

-

Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

-

Antibacterial activity and pharmacokinetics of nitroimidazoles. A review. PubMed. [Link]

-

Nitroimidazole. Wikipedia. [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. MDPI. [Link]

-

Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. PubMed. [Link]

-

Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed. [Link]

-

Pharmacodynamic Effects of Nitroimidazoles Alone and in Combination with Clarithromycin on Helicobacter pylori. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

[Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents]. PubMed. [Link]

-

Aspects of the Pharmacology and Pharmacokinetics of Nitroimidazoles With Special Reference to Tinidazole. PubMed. [Link]

-

Nitroimidazole antibiotics. WikiLectures. [Link]

-

Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. PubMed. [Link]

-

Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Read by QxMD. [Link]

-

Nitroimidazoles. Lecturio. [Link]

-

Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. PubMed. [Link]

-

(PDF) Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. ResearchGate. [Link]

-

Medicinal Significance of Nitroimidazoles. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. [Link]

-

HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. [Link]

-

Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. PubMed Central. [Link]

-

1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Request PDF - ResearchGate. [Link]

-

Pharmacokinetics and pharmacodynamics of the nitroimidazole DNDI-0690 in mouse models of cutaneous leishmaniasis. DNDi. [Link]

-

Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. Request PDF - ResearchGate. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

-

Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. NIH. [Link]

-

THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Saint Mary's University. [Link]

-

An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. [Link]

-

An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Request PDF - ResearchGate. [Link]

-

2-Bromo-4-nitro-1H-imidazole: Comprehensive Overview and Applications. [Link]

-

An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi. [Link]

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.

Sources

- 1. 862895-48-5|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 6. gov.uk [gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]

- 10. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 15. mdpi.com [mdpi.com]

- 16. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 17. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. login.medscape.com [login.medscape.com]

- 19. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. library2.smu.ca [library2.smu.ca]

- 24. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 25. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Bromo-5-iodo-4-nitro-1H-imidazole

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-bromo-5-iodo-4-nitro-1H-imidazole. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with advanced analytical techniques to present a complete characterization of this highly substituted imidazole derivative.

Introduction

The imidazole ring is a cornerstone of many biologically active molecules. The introduction of nitro and halogen substituents dramatically influences the electron density, reactivity, and pharmacological profile of the parent heterocycle. This compound (C₃HBrIN₃O₂) is a compound of significant interest due to its potential applications as a radiosensitizer and as a versatile building block in medicinal chemistry.[1][2] The precise arrangement of its substituents is critical to its function, necessitating a rigorous and multi-faceted approach to its structural confirmation. This guide outlines the logical workflow for its structure elucidation, from synthesis to definitive spectroscopic and crystallographic analysis.

Molecular Structure and Properties

The fundamental properties of the target molecule are summarized below.

| Property | Value | Source |

| CAS Number | 862895-48-5 | [3][4][5] |

| Molecular Formula | C₃HBrIN₃O₂ | [4] |

| Molecular Weight | 317.87 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

Synthesis Pathway Rationale

A key challenge in the synthesis of polysubstituted imidazoles is controlling the regioselectivity of the substitution reactions. The synthetic strategy must account for the directing effects of the existing substituents on the imidazole ring. An efficient synthesis of the related compound, 2-bromo-4-nitro-1H-imidazole, involves the dibromination of 4-nitroimidazole followed by selective debromination.[6][7][8] A similar strategy could likely be adapted for the synthesis of the title compound.

Caption: Postulated synthetic workflow for this compound.

Spectroscopic Analysis: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the elemental composition and connectivity.

Expected Fragmentation Pattern:

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I). The fragmentation is likely to proceed through the loss of the nitro group (NO₂) and the halogen atoms. A study on the fragmentation of the protonated version of this molecule provides insight into its behavior in the mass spectrometer.[1][2]

| Ion | m/z (Predicted) | Comments |

| [M]⁺ | 317/319 | Molecular ion peak with characteristic bromine isotopic pattern. |

| [M-NO₂]⁺ | 271/273 | Loss of the nitro group. |

| [M-Br]⁺ | 238 | Loss of a bromine radical. |

| [M-I]⁺ | 190/192 | Loss of an iodine radical. |

| [M-Br-I]⁺ | 111 | Loss of both halogen radicals. |

digraph "Mass_Spec_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Sample_Introduction" [label="Sample Introduction"]; "Ionization" [label="Ionization (e.g., EI)"]; "Mass_Analyzer" [label="Mass Analyzer"]; "Detector" [label="Detector"]; "Mass_Spectrum" [label="Mass Spectrum Generation", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sample_Introduction" -> "Ionization"; "Ionization" -> "Mass_Analyzer"; "Mass_Analyzer" -> "Detector"; "Detector" -> "Mass_Spectrum"; }

Caption: General experimental workflow for mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted):

The imidazole ring of this compound has only one proton attached to a nitrogen atom. This N-H proton is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

-

δ 13-15 ppm (broad s, 1H): This signal corresponds to the N-H proton of the imidazole ring. The significant downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and the aromatic nature of the ring.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon environment in the molecule. Due to the presence of the electronegative substituents, the carbon signals are expected to be shifted downfield. The carbon attached to the nitro group will likely be the most deshielded.

| Carbon Position | Chemical Shift (δ, ppm) (Predicted) | Rationale |

| C2 | ~120-130 | Attached to bromine, which has a moderate deshielding effect. |

| C4 | ~145-155 | Attached to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |

| C5 | ~90-100 | Attached to iodine, which has a shielding effect (heavy atom effect) relative to bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

~3100-3300 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are typically strong absorptions.

-

~1400-1500 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

-

Below 800 cm⁻¹: C-Br and C-I stretching vibrations.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the atomic connectivity and three-dimensional arrangement in the solid state.[9][10]

Hypothetical Crystallographic Data:

Although a specific crystal structure for this compound has not been found in publicly available databases, a hypothetical structure can be proposed. The imidazole ring is expected to be planar. The substituents will be arranged around this ring, and intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, are likely to play a significant role in the crystal packing.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.[9]

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[11]

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[11]

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While a definitive crystal structure remains to be published, the combined interpretation of mass spectrometry, NMR, and IR spectroscopy provides a robust and self-validating confirmation of the proposed structure. The predicted spectroscopic data, based on established principles and data from analogous compounds, aligns with the expected electronic and structural features of this highly functionalized imidazole. This guide serves as a blueprint for the rigorous characterization of novel, complex heterocyclic compounds in the field of drug discovery and development.

References

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules, 29(7), 1505. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). PubMed. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2025). ResearchGate. [Link]

-

An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). GOV.UK. [Link]

-

Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. (2017). Der Pharma Chemica, 9(19), 14-18. [Link]

-

Direct spectrophotometric determination of 5-nitroimidazoles -A review. (2013). ResearchGate. [Link]

-

An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2025). ResearchGate. [Link]

-

Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. (2023). DiVA portal. [Link]

-

Molecular structure of 2-bromo-5-iodo-4-nitroimidazole (BrINim). (Unknown). ResearchGate. [Link]

-

Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. (2023). MDPI. [Link]

-

Summary of Process Development Work on TB Drug Pretomanid. (2023). Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

-

An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). DNDi. [Link]

-

1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (2025). ResearchGate. [Link]

-

Synthesis, Characterization, and X-Ray Crystallographic Structure of 1,3-dimethyl-2(3H)-imidazoleselone. (1993). Digital Commons@Kennesaw State. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (Unknown). ResearchGate. [Link]

- Combination of 1H and 13C NMR Spectroscopy. (Unknown). Unknown Source.

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (Unknown). The Royal Society of Chemistry. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (Unknown). NIH. [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (Unknown). NIH. [Link]

-

2-Bromo-4-nitroimidazole. (Unknown). PubChem. [Link]

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (Unknown).

-

Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent. [Link]

-

Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. (2012). PubMed. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. 862895-48-5|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 862895-48-5 | this compound - Moldb [moldb.com]

- 6. gov.uk [gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Bromo-5-iodo-4-nitro-1H-imidazole: A Technical Guide for Researchers

Foreword: Navigating the Spectroscopic Landscape of a Complex Heterocycle

To the researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic frontiers, this document serves as an in-depth technical guide to the spectroscopic characteristics of 2-Bromo-5-iodo-4-nitro-1H-imidazole. This highly functionalized nitroimidazole derivative, with its unique combination of halogen and nitro substituents, presents both a promising scaffold for novel therapeutics and a complex analytical challenge.

Due to the limited availability of direct, published experimental spectra for this specific molecule, this guide adopts a first-principles, experience-driven approach. By systematically dissecting the spectroscopic signatures of its structural precursors—4-nitroimidazole, 2-bromo-4-nitroimidazole, and related halogenated nitroimidazoles—we will construct a robust, predictive model of the expected spectroscopic data for this compound. This methodology not only provides a valuable reference for the characterization of this and similar molecules but also reinforces the fundamental principles of spectroscopic interpretation.

Molecular Structure and its Spectroscopic Implications

The structural complexity of this compound, with a molecular formula of C₃HBrIN₃O₂ and a molecular weight of 317.87 g/mol , dictates its spectroscopic behavior.[1] The imidazole core, an aromatic five-membered heterocycle, is heavily substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and a nitro group at the 4-position. Each of these substituents exerts a profound electronic and steric influence on the molecule, which will be reflected in its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicting the ¹H and ¹³C NMR spectra of this compound requires a comparative analysis of simpler, related structures. The electron-withdrawing nature of the nitro group and the halogens will significantly deshield the imidazole ring protons and carbons.

¹H NMR Spectroscopy

The imidazole ring of the target molecule has only one proton, attached to the nitrogen at position 1 (N1-H).

-

N1-H Proton: In 4-nitroimidazole, the N-H proton signal is observed around 13 ppm in DMSO-d₆. The presence of two additional electron-withdrawing halogens in our target molecule is expected to further deshield this proton, potentially shifting its resonance to an even lower field.

A summary of the ¹H NMR data for related compounds is presented below:

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 4-Nitroimidazole | DMSO-d₆ | 8.30, 7.85 | s, s | H2, H5 | [2] |

| 2-Bromo-4-nitroimidazole | - | ~8.5 | s | H5 | [3] |

Based on this data, the single imidazole proton in this compound is anticipated to be a singlet, significantly downfield due to the cumulative electron-withdrawing effects of the nitro, bromo, and iodo groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display three signals corresponding to the three carbon atoms of the imidazole ring (C2, C4, and C5).

-

C2 Carbon: This carbon is directly attached to a bromine atom. The "heavy atom effect" of bromine will likely cause a significant upfield shift for C2 compared to an unsubstituted imidazole.

-

C4 Carbon: Bonded to the strongly electron-withdrawing nitro group, the C4 signal is expected to be significantly downfield.

-

C5 Carbon: Attached to an iodine atom, the C5 carbon will also experience a heavy atom effect, leading to an upfield shift, though the magnitude may differ from that caused by bromine.

The following table summarizes the ¹³C NMR data for 4-nitroimidazole:

| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | Reference |

| 4-Nitroimidazole | DMSO-d₆ | 136.5 | 147.0 | 119.5 | [4] |

By extrapolating from this data, a predicted ¹³C NMR spectrum for the target molecule can be estimated, keeping in mind the anticipated shielding and deshielding effects of the substituents.

Mass Spectrometry (MS): Fragmentation Pathways

The mass spectrum of this compound is expected to be complex due to the presence of multiple isotopes for bromine and the lability of the nitro and iodo groups. A study on the photodissociation dynamics of this molecule (referred to as BrINim) provides valuable insight into its fragmentation.[5]

Expected Molecular Ion and Isotopic Pattern

The molecular ion peak [M]⁺ should appear at m/z 317, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation

Based on the principles of mass spectrometry and data from related nitroimidazoles, the following fragmentation pathways are likely:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a neutral loss of 46 Da).

-

Loss of Halogens: Successive loss of iodine and bromine radicals is also a probable fragmentation route.

-

Ring Cleavage: Fragmentation of the imidazole ring itself can lead to a variety of smaller charged species.

A study on the fragmentation of protonated 2-bromo-5-iodo-4-nitroimidazole provides evidence for these pathways.[5]

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Vibrational Analysis

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration of the imidazole ring.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

NO₂ Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-Br and C-I Stretches: Carbon-halogen stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

The IR spectrum of 2,5-dibromo-4-nitro-1H-imidazole shows characteristic absorption peaks at 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, and 667 cm⁻¹.[6] This provides a good reference for the expected vibrational modes in the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a highly conjugated, substituted imidazole system. The nitro group, being a strong chromophore, will significantly influence the electronic transitions. For 4-nitroimidazole, a strong absorption peak is observed around 300 nm.[7] The presence of halogens may cause a bathochromic (red) shift in the absorption maximum.

Experimental Protocols: A General Guideline

While specific instrument parameters will vary, the following provides a general workflow for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is often preferred for polar molecules.

-

Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements for formula determination.

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID).

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Conclusion and Future Outlook

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, we have established a solid framework for the characterization of this and other complex halogenated nitroimidazoles. As this class of compounds continues to be explored for its therapeutic potential, the availability of robust analytical methodologies and a deep understanding of their spectroscopic properties will be paramount for accelerating drug discovery and development efforts. The acquisition and publication of definitive experimental data for the title compound would be a valuable contribution to the scientific community.

References

- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-nitroimidazole(65902-59-2) 1H NMR [m.chemicalbook.com]

- 3. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 862895-48-5|this compound|BLD Pharm [bldpharm.com]

- 7. gov.uk [gov.uk]

Structural Elucidation of 2-Bromo-5-iodo-4-nitro-1H-imidazole: A Comprehensive Guide to NMR and Mass Spectrometry Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the analytical methodologies required for the structural characterization of 2-Bromo-5-iodo-4-nitro-1H-imidazole (BrINim). This highly functionalized imidazole derivative, with potential applications as a radiosensitizer, presents unique challenges and considerations for its structural confirmation.[1] We offer an in-depth analysis of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy techniques, moving beyond procedural steps to explain the underlying scientific rationale for experimental design. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the analysis of complex heterocyclic compounds. We provide field-proven insights, detailed experimental protocols, predicted spectral data, and a comprehensive set of references to authoritative sources.

Introduction: The Analytical Challenge of a Multifunctional Heterocycle

This compound (Molecular Formula: C₃HBrIN₃O₂, Molecular Weight: 317.87 g/mol ) is a small molecule of significant interest due to its dense collection of functional groups.[2][3] The presence of two different heavy halogens (bromine and iodine), a strongly electron-withdrawing nitro group, and an acidic N-H proton on an aromatic imidazole core dictates a nuanced approach to its structural elucidation. The molecule combines features of both heavy-element and nitroimidazole radiosensitizers, making a precise understanding of its structure and stability paramount.[1]

Standard analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose. However, the interpretation of the resulting data requires a foundational understanding of how each substituent influences the molecule's behavior under different analytical conditions. This guide provides a predictive and practical framework for achieving an unambiguous structural assignment.

Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, the choice of ionization method is critical to obtaining a clear molecular ion peak and interpretable fragmentation data.

Expertise in Action: Selecting the Optimal Ionization Method

Hard ionization techniques like Electron Ionization (EI) bombard molecules with high-energy electrons, often causing extensive fragmentation that can obliterate the molecular ion peak.[4] For a molecule containing a labile nitro group, this is a significant risk. Therefore, a "soft" ionization technique is strongly recommended to preserve the parent molecule's integrity.

-

Electrospray Ionization (ESI): ESI is the preferred method for this compound.[5] It is a soft technique that generates ions from a liquid solution, minimizing fragmentation and typically producing a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Given the acidic N-H proton, negative-ion mode ESI is expected to be particularly effective, yielding a prominent [M-H]⁻ ion.

-

Fast Atom Bombardment (FAB): While also a soft ionization technique, FAB is an older method that requires the sample to be mixed with a matrix like glycerol or m-nitrobenzyl alcohol.[6][7] It can be effective but may produce matrix-related ions that complicate the spectrum.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft technique, primarily suited for very large molecules like proteins and polymers, and is generally not the first choice for a small molecule of this nature.[4][8]

Predicting the Mass Spectrum

The most informative feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). This combination will produce a characteristic pattern for any bromine-containing ion.

Table 1: Predicted m/z Values and Isotopic Patterns for Key Ions of this compound in Negative-Ion ESI-MS.

| Ion | Proposed Structure / Origin | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Expected Observation |

| [M-H]⁻ | Deprotonated Molecular Ion | 315.8 | 317.8 | Primary diagnostic ion. A doublet of nearly 1:1 intensity, separated by 2 m/z units. |

| [M-H-NO₂]⁻ | Loss of nitro group (46 Da) | 269.8 | 271.8 | A significant fragment, also showing a 1:1 isotopic doublet. |

| [M-H-Br]⁻ | Loss of bromine radical | 236.9 | - | A monoisotopic peak corresponding to the loss of ⁷⁹Br or ⁸¹Br. |

| [M-H-I]⁻ | Loss of iodine radical | 188.9 | 190.9 | A 1:1 isotopic doublet corresponding to the remaining bromine. |

| [M-H-NO₂-Br]⁻ | Sequential loss of nitro and bromine | 190.9 | - | Monoisotopic peak. |

| [C₃IN₂O₂]⁻ | Fragment after loss of H and Br | 237.9 | - | Monoisotopic peak. |

Note: The fragmentation of nitroaromatic compounds can also proceed via loss of NO (30 Da) or O (16 Da), although loss of NO₂ is often dominant.[9][10][11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is predicted to yield a stronger signal.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Negative Mode Example):

-

Capillary Voltage: -3.0 kV

-

Cone Voltage: -30 V (can be varied to induce fragmentation)

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

-

Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 315.8/317.8) to confirm fragmentation pathways.

Visualization of Fragmentation

The following diagram illustrates the predicted fragmentation cascade.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

NMR Spectroscopy: Assigning the Molecular Scaffold

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra will be deceptively simple but require careful interpretation.

Expertise in Action: Solvent Selection and Tautomerism

The choice of a deuterated solvent is the first critical step. The compound's polarity, due to the nitro group and N-H bond, suggests poor solubility in nonpolar solvents like chloroform-d (CDCl₃).

-

Recommended Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent choices. They are highly polar and will readily dissolve the compound. DMSO-d₆ is particularly useful as it often allows for the clear observation of exchangeable protons like N-H.[12]

-

Tautomerism: Imidazole derivatives can exhibit tautomerism, where the N-H proton can reside on either nitrogen atom. In this highly substituted case, the 4-nitro and 5-iodo substituents make the two nitrogen atoms electronically distinct. However, rapid proton exchange in solution could lead to peak broadening, especially in the ¹³C NMR spectrum.[13] Using a solvent like DMSO-d₆, which can form strong hydrogen bonds, may slow this exchange, leading to sharper signals.

Predicted ¹H NMR Spectrum

The structure of this compound contains only one proton—the one attached to the nitrogen atom (N-H).

-

N-H Proton: A single, broad signal is expected. Its chemical shift will be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, this peak is anticipated to appear far downfield, typically in the range of δ 12.0 - 15.0 ppm . This significant downfield shift is due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents. The signal will likely be broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.

Predicted ¹³C NMR Spectrum

The imidazole ring contains three carbon atoms. Predicting their chemical shifts requires considering the electronic contribution of each substituent.

-

C2 (Bromo-substituted): The bromine atom will have a moderate influence. Based on data for other substituted imidazoles, this carbon is expected in the range of δ 120 - 130 ppm .[14]

-

C4 (Nitro-substituted): The powerful electron-withdrawing nitro group will strongly deshield this carbon, shifting it significantly downfield. A chemical shift in the range of δ 145 - 155 ppm is predicted.[15][16]

-

C5 (Iodo-substituted): The "heavy atom effect" of iodine will cause significant shielding of the directly attached carbon.[17] This will shift the C5 signal substantially upfield, a key diagnostic feature. A chemical shift in the range of δ 85 - 100 ppm is anticipated.

Table 2: Predicted NMR Chemical Shifts for this compound in DMSO-d₆.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | |||

| N-H | 12.0 - 15.0 | broad singlet | Position is highly variable. Can be confirmed by D₂O exchange, where the peak will disappear. |

| ¹³C | |||

| C2 | 120 - 130 | singlet | Carbon bearing the bromine atom. |

| C4 | 145 - 155 | singlet | Deshielded carbon attached to the nitro group. |

| C5 | 85 - 100 | singlet | Shielded carbon attached to the iodine atom. This upfield shift is a key identifier. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[12]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover 0-16 ppm.

-

Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed, although only one peak is expected.

-

To confirm the N-H peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H peak should diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the absence of protons for NOE enhancement (except for the distant N-H).

-

Set the spectral width to cover 0-200 ppm.

-

Visualization of the NMR Workflow

This diagram outlines the logical steps for a comprehensive NMR analysis.

Caption: Logical workflow for the NMR analysis of this compound.

Conclusion

The structural elucidation of this compound is a task that relies on the strategic application of modern analytical techniques. By selecting a soft ionization method like ESI for mass spectrometry, a characteristic isotopic molecular ion doublet ([M-H]⁻ at m/z 315.8/317.8) should be readily observable, confirming the elemental composition. Subsequent MS/MS analysis will reveal fragmentation patterns dominated by the loss of the nitro group and halogens. For NMR, the use of a polar aprotic solvent like DMSO-d₆ is key. The ¹H NMR spectrum is expected to show only a single downfield N-H proton, while the ¹³C NMR spectrum will be defined by three signals whose chemical shifts are dictated by the powerful and distinct electronic effects of the bromo, nitro, and iodo substituents. Together, these complementary techniques provide a self-validating system for the unambiguous confirmation of this complex and scientifically valuable molecule.

References

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link][8]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link][6]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. [Link][9]

-

Tzvetkov, N. T., et al. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 27(21), 7208. [Link][13]

-

Washington University in St. Louis, Department of Chemistry. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link][7]

-

ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. [Link][4]

-

PubChem. (n.d.). 2-Bromo-4-nitroimidazole. National Center for Biotechnology Information. [Link][18]

-

Pedada, S.R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1149-1155. [Link][19]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link][5]

-

ResearchGate. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link][20]

-

Sahoo, B., et al. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link][10]

-

ChemEd Xchange. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link][21]

-

ResearchGate. (n.d.). Molecular structure of 2-bromo-5-iodo-4-nitroimidazole (BrINim). [Link][1]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link][14]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. [Link][15]

-

ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. [Link][17]

-

ResearchGate. (n.d.). The fragmentation patterns in misonidazole leading to the loss of.... [Link][11]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... [Link][22]

-

DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link][23]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link][24]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link][25]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][26]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link][27]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link][28]

-

Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link][16]

-

Claramunt, R. M., et al. (2009). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 14(7), 2469–2480. [Link][29]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][30]

-

Kooser, K., et al. (2018). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. UTUPub. [Link][31]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 862895-48-5|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. as.uky.edu [as.uky.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. gov.uk [gov.uk]

- 20. researchgate.net [researchgate.net]

- 21. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 22. researchgate.net [researchgate.net]

- 23. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]

- 24. rsc.org [rsc.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 27. scs.illinois.edu [scs.illinois.edu]

- 28. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 29. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 31. utupub.fi [utupub.fi]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Halogenated Nitroimidazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted biological activities of halogenated nitroimidazoles. We will dissect their core mechanisms of action, navigate their applications as both potent antimicrobials and strategic anticancer agents, and address the critical challenges of resistance and toxicity. This document is designed to be a comprehensive resource, blending established principles with recent findings to empower researchers in their pursuit of novel therapeutics.

The Nitroimidazole Core and the Halogen's Influence: A Synergistic Partnership

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group (-NO2).[][2][3] The position of this nitro group, typically at the 2, 4, or 5-position of the imidazole ring, profoundly influences the compound's redox potential and, consequently, its biological activity.[3][4] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the nitroimidazole scaffold further modulates these properties. Halogenation can impact:

-

Electron Affinity: Increasing the electron-withdrawing nature of the molecule, which can enhance its radiosensitizing properties.[5][6]

-

Lipophilicity: Affecting the compound's ability to cross biological membranes and its overall pharmacokinetic profile.

-

Antimicrobial Potency: In some cases, halogen substitution has been shown to enhance antimicrobial effects.[7]

This strategic combination of a bioreducible nitro group and modulating halogens has given rise to a versatile class of molecules with significant therapeutic potential.

The Central Paradigm: Bioreductive Activation

The biological activity of nitroimidazoles is not inherent to the parent molecule but is unlocked through a process of bioreductive activation . This is the cornerstone of their selective toxicity against certain microbes and cancer cells.[][8][9][10]

The process is initiated by the enzymatic one-electron reduction of the nitro group, a reaction that is highly favored in low-oxygen (hypoxic) environments.[11][12][13] This reduction is catalyzed by nitroreductases, enzymes prevalent in anaerobic bacteria, certain protozoa, and hypoxic tumor cells.[][9][14]

Experimental Protocol: In Vitro Nitroreductase Activity Assay

This protocol provides a method to assess the ability of a cell extract or purified enzyme to reduce a nitroimidazole compound.

Materials:

-

Test halogenated nitroimidazole compound

-

NADPH or NADH

-

Purified nitroreductase (e.g., from E. coli) or cell lysate

-

Anaerobic chamber or glove box

-

Spectrophotometer

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

-

Prepare a stock solution of the test nitroimidazole in a suitable solvent (e.g., DMSO).

-

In an anaerobic environment, prepare the reaction mixture in a cuvette containing the reaction buffer, NADPH/NADH, and the cell lysate or purified enzyme.

-

Initiate the reaction by adding the nitroimidazole stock solution to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH/NADH) over time using the spectrophotometer.

-

The rate of NADPH/NADH consumption is indicative of the nitroreductase activity.

-